4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine
Overview
Description
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 . It is a versatile scaffold that can undergo various chemical reactions .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine involves the conversion of 4,6-Dichloro-2-(methylthio)pyrimidine . It can also undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines .Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine is 1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 . The SMILES representation is C1(SC)=NC(OC)=CC(Cl)=N1 .Chemical Reactions Analysis
4-Chloro-6-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions. It can undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. It can also undergo amine or alcohol displacement of the chloride, oxidation to sulfone, and condensation reactions to give polycyclic systems .Physical and Chemical Properties Analysis
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a white solid . It has a melting point of 38-39℃, a boiling point of 288℃, and a density of 1.36 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Purines
Research by Brown et al. (1972) explored the synthesis of purines using 4-chloro-2,6-dimethyl-5-nitropyrimidine, leading to the creation of various purine compounds. These compounds were tested as amplifiers of phleomycin against E. coli, demonstrating potential applications in biochemical research (Brown, Jones, Angyal, & Grigg, 1972).
Aza-Analogues of Pteridine
In the study of aza-analogues of pteridine, Brown and Sugimoto (1971) utilized 4-hydrazino-2-methoxy-6-methyl-5-nitropyrimidine to produce various pentaazanaphthalenes. This research contributes to the understanding of heterocyclic compounds in chemistry (Brown & Sugimoto, 1971).
Synthesis of Pyrrolo[3,2-d]pyrimidin-7-one Oxides
Čikotienė et al. (2008) reported the use of 4,6-dichloro-2-methylthio-5-nitropyrimidine in synthesizing poly-substituted pyrrolo[3,2-d]pyrimidin-7-one oxides. This synthesis method has implications in the development of new heterocyclic compounds (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Solid-Phase Synthesis of Olomoucine
Hammarström et al. (2002) utilized 4,6-dichloro-2-(methylthio)-5-nitropyrimidine for the efficient synthesis of olomoucine. This methodology is applicable in the synthesis of highly substituted purines and related scaffolds, highlighting its utility in medicinal chemistry (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
Synthesis of Antitumor Agents
Thompson et al. (1997) prepared a series of 2,4,6-trisubstituted-5-nitropyrimidines, including compounds derived from 6-(dibromomethyl)-5-nitropyrimidines, to evaluate their potential as antitumor agents. This indicates the role of nitropyrimidines in the development of cancer treatments (Thompson, Cupps, Wise, Wotring, & Townsend, 1997).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanyl-5-nitropyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3S/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPJGXWWXFDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.